molecular formula C21H22BF4N3O B12504842 6-trimethylphenyl)-4H

6-trimethylphenyl)-4H

Cat. No.: B12504842
M. Wt: 419.2 g/mol
InChI Key: SWQQKCHLASULCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-trimethylphenyl)-4H” is a chemical entity characterized by the presence of a trimethylphenyl group. This compound is part of a broader class of organic molecules that exhibit unique chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compounds containing the trimethylphenyl group often involves the use of specific starting materials and catalysts. For instance, a common method involves the reaction of phenyl dichloro phosphorus with metallic sodium under nitrogen protection, followed by condensation with 2,4,6-trimethyl chloride and oxidation reactions . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale reactions under controlled conditions to ensure consistency and safety. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

The compound “6-trimethylphenyl)-4H” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “6-trimethylphenyl)-4H” has several scientific research applications:

Mechanism of Action

The mechanism of action of “6-trimethylphenyl)-4H” involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylphenylhydrazine hydrochloride
  • 2,4,6-Trimethylphenyl)phosphine oxide
  • 2,4,6-Trimethylphenyl)boronic acid pinacol ester

Uniqueness

The uniqueness of “6-trimethylphenyl)-4H” lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in certain applications where these unique properties are advantageous .

Properties

Molecular Formula

C21H22BF4N3O

Molecular Weight

419.2 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

InChI

InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1

InChI Key

SWQQKCHLASULCF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.